molecular formula C9H19ClN2O2 B153522 Tert-butyl Piperazine-1-carboxylate Hydrochloride CAS No. 76535-74-5

Tert-butyl Piperazine-1-carboxylate Hydrochloride

Cat. No.: B153522
CAS No.: 76535-74-5
M. Wt: 222.71 g/mol
InChI Key: DEGRJODPOICGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl piperazine-1-carboxylate hydrochloride is a chemical compound widely used in organic synthesis. It is a derivative of piperazine, a heterocyclic amine, and is often employed as a protecting group for amines in various chemical reactions. The compound is known for its stability and ease of handling, making it a valuable reagent in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as acetamidine hydrochloride. The reaction is carried out in a solvent mixture of methanol and water, with formic acid added to facilitate the reaction. The mixture is stirred at room temperature for about 2 hours, and the product is then isolated by distillation under reduced pressure .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity and high yield. The reaction conditions are carefully controlled to optimize the production rate and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Catalysts: CuBr, 1,1′-bi-2-naphthol, acetamidine hydrochloride.

    Solvents: Methanol, water, acetonitrile.

    Conditions: Room temperature, reflux, and reduced pressure distillation.

Major Products Formed

The major products formed from reactions involving this compound include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl piperazine-1-carboxylate hydrochloride is unique due to its high stability and ease of handling, making it a preferred choice for protecting amines in various synthetic procedures. Its ability to undergo a wide range of chemical reactions and its applications in multiple fields further highlight its versatility and importance in research and industry .

Properties

IUPAC Name

tert-butyl piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;/h10H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGRJODPOICGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl-1-piperazinecarboxylate (15.0 g) in dichloromethane (150 mL) and methanol (150 ml) at 0° C. was added hydrogen chloride (40 mL; 2M solution in diethyl ether). The mixture was stirred at room temperature for 1.5 hours and reduced in vacuo to yield tert-butyl-1-piperazinecarboxylate hydrochloride (17.9 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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